molecular formula C24H24N2O4 B14961528 N,N'-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide

N,N'-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide

Cat. No.: B14961528
M. Wt: 404.5 g/mol
InChI Key: KUHMMMLWZRPYMY-UHFFFAOYSA-N
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Description

N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes two methoxybenzyl groups attached to a benzene-1,4-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-methoxybenzylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of N,N’-bis(2-methoxybenzyl)benzene-1,4-diamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with amino groups instead of methoxybenzyl groups.

    N,N’-bis(2-hydroxybenzyl)benzene-1,4-dicarboxamide: Similar structure but with hydroxybenzyl groups instead of methoxybenzyl groups.

    N,N’-bis(2-methoxybenzylidene)hexane-1,6-diamine: Similar structure but with a different core.

Uniqueness

N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide is unique due to the presence of methoxybenzyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

1-N,4-N-bis[(2-methoxyphenyl)methyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H24N2O4/c1-29-21-9-5-3-7-19(21)15-25-23(27)17-11-13-18(14-12-17)24(28)26-16-20-8-4-6-10-22(20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

KUHMMMLWZRPYMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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